N-(4-fluorophenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
N-(4-fluorophenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and biological research. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core, makes it a valuable candidate for various scientific studies.
Scientific Research Applications
N-(4-fluorophenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, the core structure of this compound, have been identified as strategic compounds for optical applications . They have been used in the development of fluorescent molecules, which are crucial tools for studying the dynamics of intracellular processes .
Mode of Action
It’s known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This modification improves both the absorption and emission behaviors of these compounds .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been used in the development of fluorescent molecules, which are crucial tools for studying the dynamics of intracellular processes . Therefore, it can be inferred that this compound may interact with various biochemical pathways involved in these processes.
Pharmacokinetics
It’s known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This modification could potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds.
Result of Action
It’s known that pyrazolo[1,5-a]pyrimidines have been used in the development of fluorescent molecules, which are crucial tools for studying the dynamics of intracellular processes . Therefore, it can be inferred that this compound may have a significant impact on these processes.
Action Environment
It’s known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by environmental factors that affect these EDGs.
Future Directions
Research developments in the synthesis, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been summed up in recent studies . These studies provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests that there is potential for future research and development in this area.
Biochemical Analysis
Biochemical Properties
It has been identified as a strategic compound for optical applications due to several key characteristics . It has tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Cellular Effects
As a fluorescent molecule, it can be a crucial tool for studying the dynamics of intracellular processes .
Molecular Mechanism
Based on DFT and TD-DFT calculations, it has been revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .
Temporal Effects in Laboratory Settings
It has been observed that after continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of similar compounds decreased by 89–94% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclocondensation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like bromine or chlorine . The reaction conditions may vary depending on the desired product but often involve the use of solvents and controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-fluorophenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine include other pyrazolo[1,5-a]pyrimidines, such as:
- 5-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications, such as its use as a fluorescent probe or in cancer therapeutics .
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4/c1-14(2)19-12-20(24-17-10-8-16(22)9-11-17)26-21(25-19)18(13-23-26)15-6-4-3-5-7-15/h3-14,24H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXVNWXNYYOFBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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